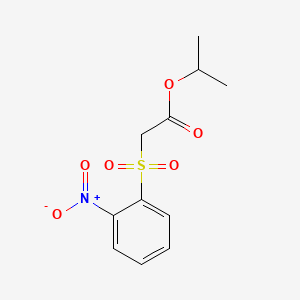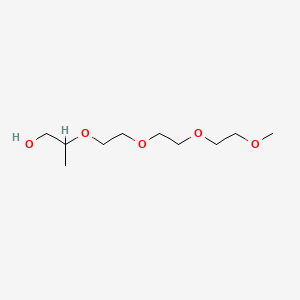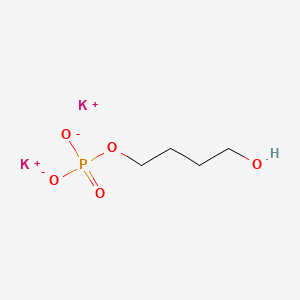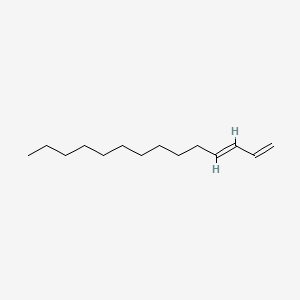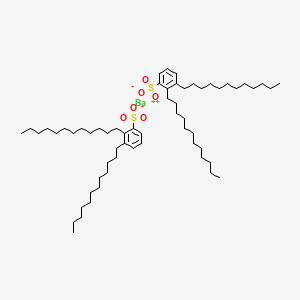
Barium bis(didodecylbenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C60H106BaO6S2. It is a barium salt of didodecylbenzenesulfonic acid, characterized by its surfactant properties. This compound is often used in various industrial applications due to its ability to reduce surface tension and stabilize emulsions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(didodecylbenzenesulphonate) typically involves the neutralization of didodecylbenzenesulfonic acid with a barium-containing base, such as barium hydroxide. The reaction is carried out in an organic solvent, often under controlled temperature and pH conditions to ensure complete neutralization and precipitation of the barium salt.
Industrial Production Methods
In industrial settings, the production of barium bis(didodecylbenzenesulphonate) is scaled up using continuous flow reactors. The process involves the continuous mixing of didodecylbenzenesulfonic acid and barium hydroxide in a solvent, followed by filtration and drying to obtain the final product. This method ensures high purity and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Barium bis(didodecylbenzenesulphonate) primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols, which can replace the sulfonate group under mild conditions.
Complexation Reactions: Metal ions such as calcium or magnesium can form complexes with barium bis(didodecylbenzenesulphonate) in aqueous solutions.
Major Products
The major products of these reactions include substituted derivatives of didodecylbenzenesulfonic acid and various metal complexes, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, barium bis(didodecylbenzenesulphonate) is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes. Its ability to stabilize emulsions makes it valuable in the preparation of uniform particle sizes.
Biology
In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also employed in the formulation of biological assays where surfactant properties are required.
Medicine
While not commonly used directly in medicine, barium bis(didodecylbenzenesulphonate) is utilized in the development of drug delivery systems, particularly in the formulation of emulsions and liposomes for targeted drug delivery.
Industry
Industrially, this compound finds applications in the production of lubricants, detergents, and corrosion inhibitors. Its surfactant properties enhance the performance of these products by improving their stability and effectiveness.
Mecanismo De Acción
Barium bis(didodecylbenzenesulphonate) exerts its effects primarily through its surfactant properties. The sulfonate groups interact with water molecules, reducing surface tension and allowing the compound to stabilize emulsions. This interaction also facilitates the formation of micelles, which can encapsulate hydrophobic substances, enhancing their solubility in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant in detergents and cleaning products.
Calcium dodecylbenzenesulfonate: Used in lubricants and as a corrosion inhibitor.
Magnesium dodecylbenzenesulfonate: Employed in similar applications as calcium dodecylbenzenesulfonate, with slightly different properties.
Uniqueness
Barium bis(didodecylbenzenesulphonate) is unique due to the presence of the barium ion, which imparts specific properties such as higher molecular weight and different solubility characteristics compared to its sodium, calcium, and magnesium counterparts. These properties make it particularly useful in applications requiring high stability and specific interaction with other compounds.
Propiedades
Número CAS |
29152-54-3 |
|---|---|
Fórmula molecular |
C60H106BaO6S2 |
Peso molecular |
1124.9 g/mol |
Nombre IUPAC |
barium(2+);2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ba/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
Clave InChI |
XKPXIMKPDMUIDN-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


